Cme-Carbodiimid

Übersicht

Beschreibung

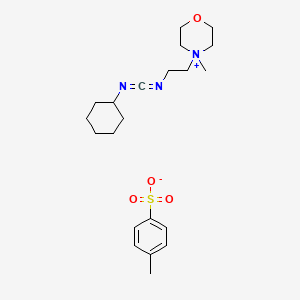

Cme-carbodiimide, also known as 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate, is a versatile compound widely used in organic synthesis and biochemical research. It is a carbodiimide compound, characterized by the functional group RN=C=NR, where R represents organic substituents. This compound is particularly valuable for its role in facilitating the formation of covalent bonds between carboxyl and amine groups, making it essential in various chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

Cme-carbodiimide has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent in peptide synthesis and the formation of amide bonds.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and crosslinking studies.

Medicine: Utilized in drug development for the synthesis of bioactive compounds and drug conjugates.

Industry: Applied in the production of polymers, adhesives, and coatings to enhance mechanical properties and stability

Wirkmechanismus

Target of Action

Cme-carbodiimide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is primarily used in the field of biochemistry for peptide synthesis and protein cross-linking . The primary targets of Cme-carbodiimide are carboxylic acids and primary amines present in proteins and peptides .

Mode of Action

Cme-carbodiimide works by activating carboxyl groups for direct reaction with primary amines via amide bond formation . This reaction is often used to create peptide bonds between amino acids, enabling the synthesis of peptides and proteins. In addition, Cme-carbodiimide can also be used to cross-link proteins by forming covalent bonds between carboxyl groups of one protein and amine groups of another .

Biochemical Pathways

The exact biochemical pathways affected by Cme-carbodiimide are dependent on the specific proteins or peptides it is used to modify. It is known that the compound can affect a wide range of physiological processes, including cell signaling, nutrient uptake, developmental regulation, and cell adhesion .

Result of Action

The result of Cme-carbodiimide’s action is the formation of peptide bonds or the cross-linking of proteins. This can lead to changes in the structure and function of the modified proteins, potentially affecting a wide range of cellular processes .

Action Environment

The action of Cme-carbodiimide is influenced by several environmental factors. For instance, the reaction efficiency can be affected by the pH of the solution, with optimal activity typically observed at pH 4.5-6.0 . Additionally, the presence of nucleophilic contaminants can lead to side reactions and reduce the efficiency of the desired reaction .

Biochemische Analyse

Biochemical Properties

Cme-carbodiimide plays a crucial role in biochemical reactions, particularly in the crosslinking of proteins and other biomolecules. It interacts with carboxyl groups on proteins and peptides, facilitating the formation of amide bonds with primary amines. This interaction is essential for the conjugation of proteins, peptides, and other biomolecules, enabling the study of their functions and interactions . Cme-carbodiimide is often used in the presence of N-hydroxysuccinimide (NHS) to enhance the efficiency of the crosslinking reaction .

Cellular Effects

Cme-carbodiimide has significant effects on various types of cells and cellular processes. It influences cell function by modifying the extracellular matrix and altering cell adhesion properties. The crosslinking of collagen scaffolds with Cme-carbodiimide affects cell invasion and nutrient supply by reducing pore size and percolation diameter . Additionally, Cme-carbodiimide can impact cell signaling pathways and gene expression by modifying the extracellular environment and altering the availability of signaling molecules .

Molecular Mechanism

At the molecular level, Cme-carbodiimide exerts its effects through the formation of covalent bonds between carboxyl groups and primary amines. This reaction involves the activation of carboxyl groups by Cme-carbodiimide, followed by the nucleophilic attack of primary amines, resulting in the formation of stable amide bonds . This mechanism is widely used in bioconjugation and crosslinking applications, allowing for the precise modification of biomolecules and the study of their interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cme-carbodiimide can change over time due to its stability and degradation properties. Cme-carbodiimide is relatively stable at room temperature, but its reactivity can decrease over time due to hydrolysis and other degradation processes . Long-term studies have shown that the crosslinking effects of Cme-carbodiimide can persist for extended periods, but the efficiency of the reaction may decrease over time . It is important to consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of Cme-carbodiimide vary with different dosages in animal models. At low doses, Cme-carbodiimide can effectively crosslink biomolecules without causing significant toxicity or adverse effects . At high doses, Cme-carbodiimide can induce toxic effects, including inflammation and tissue damage . It is crucial to carefully optimize the dosage of Cme-carbodiimide in animal studies to achieve the desired effects while minimizing potential adverse reactions.

Metabolic Pathways

Cme-carbodiimide is involved in various metabolic pathways, particularly those related to protein and peptide modification. It interacts with enzymes and cofactors involved in the activation and conjugation of carboxyl groups and primary amines . The presence of Cme-carbodiimide can influence metabolic flux and metabolite levels by altering the availability and reactivity of key biomolecules . Understanding these metabolic pathways is essential for optimizing the use of Cme-carbodiimide in biochemical research.

Transport and Distribution

Within cells and tissues, Cme-carbodiimide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Cme-carbodiimide can affect its reactivity and the efficiency of crosslinking reactions, making it important to consider these factors in experimental design .

Subcellular Localization

The subcellular localization of Cme-carbodiimide is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of Cme-carbodiimide within cells can impact its activity and function, affecting the efficiency of crosslinking reactions and the modification of biomolecules . Understanding the subcellular localization of Cme-carbodiimide is crucial for optimizing its use in biochemical assays and experiments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cme-carbodiimide is typically synthesized through the reaction of cyclohexyl isocyanate with 2-morpholinoethylamine in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting carbodiimide is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of Cme-carbodiimide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity levels for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cme-carbodiimide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with carboxylic acids to form amides, esters, and anhydrides.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the carbodiimide group is replaced by other nucleophiles.

Addition Reactions: It can add to nucleophiles such as amines and alcohols to form stable adducts.

Common Reagents and Conditions

Reagents: Common reagents used with Cme-carbodiimide include carboxylic acids, amines, alcohols, and thiols.

Major Products Formed

Amides: Formed through the reaction with carboxylic acids.

Esters: Formed through the reaction with alcohols.

Anhydrides: Formed through the reaction with two carboxylic acid molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used in aqueous crosslinking reactions.

N,N’-Dicyclohexylcarbodiimide (DCC): A water-insoluble carbodiimide used in non-aqueous organic synthesis methods

Uniqueness

Cme-carbodiimide is unique due to its specific structure, which includes a morpholinoethyl group that enhances its solubility and reactivity in various solvents. This makes it particularly suitable for applications requiring high reactivity and stability under diverse conditions. Additionally, its ability to form stable intermediates and facilitate efficient coupling reactions distinguishes it from other carbodiimides .

Eigenschaften

CAS-Nummer |

2491-17-0 |

|---|---|

Molekularformel |

C21H35N3O4S |

Molekulargewicht |

425.6 g/mol |

IUPAC-Name |

4-methylbenzenesulfonate;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |

InChI |

InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI-Schlüssel |

GWYOLUOGOHTLCQ-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2 |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |

| 2491-17-0 | |

Piktogramme |

Irritant |

Synonyme |

4-(2-((Cyclohexylimidocarbonyl)amino)ethyl)-4-methylmorpholinium Carbodiimide, CME CME Carbodiimide CME-Carbodiimide CMEC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CME-carbodiimide interact with DNA and RNA, and what are the downstream effects?

A1: CME-carbodiimide selectively modifies guanine (G) and thymine (T) bases in nucleic acids. This modification occurs primarily in single-stranded regions or regions with destabilized secondary structures. [, , ] For instance, researchers utilized CME-carbodiimide to probe the structure of rat liver 5S RNA [] and tRNA(val)(1). [] By analyzing the extent and location of modification, they could infer information about the accessibility and conformation of these molecules. In another study, a protein factor isolated from regenerating rat liver was shown to destabilize DNA, making it more susceptible to modification by CME-carbodiimide. [] This suggested a potential role for this protein in DNA replication by promoting strand separation.

Q2: What is the significance of using CME-carbodiimide to study DNA destabilization?

A2: CME-carbodiimide's selective reactivity towards single-stranded or destabilized DNA makes it a valuable tool for studying processes like DNA replication and transcription. [] By measuring the extent of CME-carbodiimide modification, researchers can quantify the degree of DNA denaturation induced by specific proteins or environmental factors. This information helps elucidate the mechanisms underlying DNA unwinding and strand separation during essential cellular processes.

Q3: What can you tell us about the structural characteristics of CME-carbodiimide, such as its molecular formula and weight?

A3: While the provided abstracts lack specific details on the molecular formula and weight of CME-carbodiimide, its chemical structure, 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate, allows for calculation of these parameters. A comprehensive resource like PubChem or ChemSpider would provide accurate information on the molecular formula, weight, and other structural properties of CME-carbodiimide.

Q4: Are there any insights into the analytical methods employed to study CME-carbodiimide's interaction with nucleic acids?

A4: The research highlights the use of radiolabeled [14C]CME-carbodiimide to quantify the extent of nucleic acid modification. [, ] After reacting CME-carbodiimide with the nucleic acid sample, researchers likely employed techniques like gel electrophoresis or chromatography to separate modified from unmodified molecules. The amount of radioactivity associated with each fraction would then be measured to determine the degree of modification. This approach allows for sensitive and quantitative analysis of CME-carbodiimide's interaction with DNA and RNA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)

![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)

![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)

![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)

![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)

![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)